molecular formula C14H26N2O2 B1357243 tert-Butyl 4-((cyclopropylamino)methyl)piperidine-1-carboxylate CAS No. 877859-58-0

tert-Butyl 4-((cyclopropylamino)methyl)piperidine-1-carboxylate

Cat. No. B1357243
M. Wt: 254.37 g/mol
InChI Key: CZXMVDICWYFHTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 4-((cyclopropylamino)methyl)piperidine-1-carboxylate, also known as CPCC, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. CPCC is a piperidine-based compound that can be synthesized through various methods.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Related Compounds : Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, was synthesized through acylation, sulfonation, and substitution, starting from piperidin-4-ylmethanol. This synthesis method was optimized, with a total yield of 20.2% (Wang, Wang, Tang, & Xu, 2015).
  • Role in Anticancer Drug Synthesis : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a structurally related compound, is an important intermediate for small molecule anticancer drugs. A high yield synthetic method was established for this compound, with a total yield of 71.4% (Zhang, Ye, Xu, & Xu, 2018).

Biological Applications

  • Intermediate in Biologically Active Compounds : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a compound similar to tert-butyl 4-((cyclopropylamino)methyl)piperidine-1-carboxylate, serves as an important intermediate in various biologically active compounds like crizotinib. Its synthesis involved three steps and yielded a total of 49.9% (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Anticorrosive Properties

  • Anticorrosive Activity : Tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate showed potential as an anticorrosive agent for carbon steel in HCl solution. Electrochemical and surface characterization studies revealed significant inhibition efficiency, highlighting its utility in corrosion protection (Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021).

properties

IUPAC Name

tert-butyl 4-[(cyclopropylamino)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-6-11(7-9-16)10-15-12-4-5-12/h11-12,15H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXMVDICWYFHTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586370
Record name tert-Butyl 4-[(cyclopropylamino)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-((cyclopropylamino)methyl)piperidine-1-carboxylate

CAS RN

877859-58-0
Record name tert-Butyl 4-[(cyclopropylamino)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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